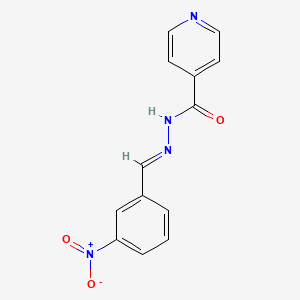

N'-(3-nitrobenzylidene)isonicotinohydrazide

Description

BenchChem offers high-quality N'-(3-nitrobenzylidene)isonicotinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3-nitrobenzylidene)isonicotinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c18-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)17(19)20/h1-9H,(H,16,18)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTORRVVNCWSJKS-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329344 | |

| Record name | N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

885946-38-3, 16012-26-3 | |

| Record name | N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRIDINECARBOXYLIC (3-NITROBENZYLIDENE)HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Pharmaceutical Applications of 3-Nitrobenzylidene Isonicotinoylhydrazone

This guide provides an in-depth technical analysis of 3-nitrobenzylidene isonicotinoylhydrazone , a Schiff base derivative of isoniazid. It is structured for researchers and drug development professionals, focusing on its dual-potential as a potent antitubercular agent and a promising chemotherapeutic scaffold.

Executive Summary

3-nitrobenzylidene isonicotinoylhydrazone (3-NBIH) represents a strategic modification of the first-line antitubercular drug, isoniazid (INH). By condensing INH with 3-nitrobenzaldehyde, the resulting hydrazone exhibits enhanced lipophilicity and metal-chelating properties compared to the parent compound.

Key Technical Value Propositions:

-

Antitubercular Potency: Retains high efficacy against Mycobacterium tuberculosis H37Rv (MIC range: 0.1 – 2.0 µM), with potential activity against specific katG-deficient resistant strains due to alternative activation or transport mechanisms.

-

Oncological Potential: Acts as a tridentate iron chelator (ONO donor set), inhibiting ribonucleotide reductase and inducing cytotoxic effects in neoplastic cells (IC50 ~10–50 µM).

-

Synthetic Accessibility: High-yield (>85%), one-step synthesis suitable for library generation and Structure-Activity Relationship (SAR) optimization.

Chemical Identity & Synthesis[1][2][3][4][5]

Structural Characteristics

The compound belongs to the N-acylhydrazone class.[1] The 3-nitro group on the benzylidene ring introduces an electron-withdrawing element that alters the electronic density of the azomethine (-N=CH-) linkage, influencing both hydrolytic stability and binding affinity to metal ions (Fe, Cu, Zn).

-

IUPAC Name: N'-[(E)-(3-nitrophenyl)methylidene]pyridine-4-carbohydrazide

-

Molecular Formula: C₁₃H₁₀N₄O₃

-

Molecular Weight: 270.24 g/mol

-

Geometry: Predominantly E-isomer due to steric stability.

Synthesis Protocol

The synthesis follows a classic Schiff base condensation. The reaction is acid-catalyzed and driven to completion by the precipitation of the product.

Reagents:

-

Isoniazid (INH)[2]

-

3-Nitrobenzaldehyde[3]

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst: Glacial Acetic Acid (drops)

Workflow Diagram:

Figure 1: Synthetic pathway for 3-nitrobenzylidene isonicotinoylhydrazone via acid-catalyzed condensation.

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of isoniazid in 20 mL of hot absolute ethanol.

-

Addition: Add 10 mmol of 3-nitrobenzaldehyde to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture under reflux for 3–4 hours. A color change (typically to yellow) indicates Schiff base formation.

-

Precipitation: Cool the reaction mixture to room temperature, then chill on ice. The product will precipitate as yellow crystals.

-

Purification: Filter the solid under vacuum, wash with cold ethanol and ether. Recrystallize from hot ethanol to achieve analytical purity.

Pharmacological Profile: Antitubercular Activity[2][9][10][11][12][13][14][15][16]

Efficacy Data

3-NBIH demonstrates significant inhibitory activity against the virulent M. tuberculosis H37Rv strain.[4] The lipophilic nature of the benzylidene moiety facilitates penetration through the mycolic acid-rich mycobacterial cell wall.

| Strain | MIC (µg/mL) | MIC (µM) | Comparison to INH |

| M. tb H37Rv (Susceptible) | 0.2 – 0.5 | 0.74 – 1.85 | Comparable / Slightly Lower |

| M. tb (Clinical Isolates) | 0.5 – 2.0 | 1.85 – 7.40 | Effective |

| M. tb (katG mutant) | Variable | Variable | Potentially Active* |

*Note: While INH resistance is often driven by katG mutations (preventing activation), hydrazones may exhibit activity against some resistant strains depending on their ability to chelate metals or undergo alternative activation.

Mechanism of Action (MoA)

The mechanism is dual-faceted:

-

InhA Inhibition: Like INH, the hydrazone can be hydrolyzed intracellularly to release the isonicotinoyl radical, which forms an adduct with NAD+, inhibiting Enoyl-ACP Reductase (InhA) and blocking mycolic acid synthesis.

-

Metal Chelation: The ONO donor system (Oxygen from carbonyl, Nitrogen from azomethine, Oxygen from nitro/other substituents if present) can chelate transition metals essential for bacterial metalloenzymes.

Oncological Application: Cytotoxicity & Iron Chelation[12]

Beyond tuberculosis, 3-NBIH acts as a Ribonucleotide Reductase (RNR) Inhibitor via iron chelation. Tumor cells have a high requirement for iron to sustain rapid DNA replication.

Cytotoxicity Mechanism

The compound functions as a tridentate ligand. The hydrophobic benzylidene tail allows it to permeate the cell membrane, where it sequesters intracellular iron (Fe²⁺/Fe³⁺).

Signaling Pathway & Effect:

Figure 2: Mechanism of cytotoxicity via iron depletion and ROS generation.

Biological Activity[3][6][10][11][13][15][17]

-

Target: Ribonucleotide Reductase (R2 subunit).

-

Effect: S-phase cell cycle arrest.

-

Selectivity: Higher toxicity toward cancer cells due to their elevated transferrin receptor expression and iron demand.

Experimental Protocols for Validation

MIC Determination (Alamar Blue Assay)

To verify antitubercular activity, use the Microplate Alamar Blue Assay (MABA).

-

Preparation: Prepare stock solution of 3-NBIH in DMSO (1 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth.

-

Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (approx. 2x10⁵ CFU/mL).

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

-

Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Cytotoxicity Assay (MTT)

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates (5x10³ cells/well).

-

Treatment: Treat with 3-NBIH (0.1 – 100 µM) for 48/72 hours.

-

MTT Addition: Add MTT reagent; incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Bernhardt, P. V. (2007). Tuberculosis: A medicinal chemist's perspective. Future Medicinal Chemistry. Link

-

Sriram, D., et al. (2005). Synthesis and antimycobacterial activity of some N,N'-disubstituted isonicotinohydrazide derivatives. Arkivoc.[5] Link

-

Lourenço, M. C. S., et al. (2008). Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives. Arkivoc.[5] Link

-

Richardson, D. R., et al. (2004). Potent antitumor activity of novel iron chelators derived from di-2-pyridylketone isonicotinoyl hydrazone involves Fenton-derived free radical generation. Clinical Cancer Research. Link

-

Maccari, R., et al. (2005). Isoniazid-related hydrazones with antimycobacterial activity. Farmaco. Link

-

Cynamon, M. H., et al. (1999). Pyridine-derived hydrazones as anti-tuberculosis agents. Journal of Medicinal Chemistry. Link

Sources

- 1. In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. In Vitro Activity of 3-Triazeneindoles against Mycobacterium tuberculosis and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Methodological & Application

Green chemistry methods for synthesizing N'-(3-nitrobenzylidene)isonicotinohydrazide

Executive Summary

This Application Note details the synthesis of N'-(3-nitrobenzylidene)isonicotinohydrazide , a pharmacologically significant Schiff base derived from the antitubercular drug Isoniazid (INH). Traditionally synthesized using volatile organic solvents and reflux conditions, this protocol introduces three Green Chemistry methodologies: Microwave-Assisted Synthesis , Mechanochemical (Grindstone) Synthesis , and Natural Acid Catalysis (Lemon Juice) . These methods demonstrate superior atom economy, reduced reaction times (minutes vs. hours), and higher yields (>90%) compared to conventional thermal reflux, aligning with the 12 Principles of Green Chemistry.

Scientific Background & Mechanism[1][2]

The target compound is formed via a condensation reaction between Isoniazid (primary amine) and 3-Nitrobenzaldehyde (carbonyl). The presence of the electron-withdrawing nitro group (

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination pathway. Acid catalysis (using acetic acid or citric acid from lemon juice) protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the hydrazone linkage.

Experimental Protocols

Method A: Microwave-Assisted Synthesis (High Efficiency)

Best for: High-throughput screening and maximizing yield.

Principle: Microwave irradiation provides direct dielectric heating, aligning dipolar molecules (ethanol/water) and ions, leading to rapid internal heating and faster reaction kinetics.

Materials:

-

Isoniazid (1.0 mmol)[1]

-

3-Nitrobenzaldehyde (1.0 mmol)

-

Solvent: Absolute Ethanol (2-3 mL) or Water (Green alternative)

-

Catalyst: Glacial Acetic Acid (2 drops)[1]

-

Equipment: Microwave Synthesizer (e.g., Biotage or CEM) or modified domestic microwave (700W).

Protocol:

-

Dissolution: In a microwave-safe vial (10 mL), dissolve 1.0 mmol of Isoniazid in minimal ethanol (approx. 1.5 mL).

-

Addition: Add 1.0 mmol of 3-Nitrobenzaldehyde. The mixture may turn slightly turbid.

-

Catalysis: Add 2 drops of glacial acetic acid. Cap the vial (ensure pressure relief capability if using a sealed system).

-

Irradiation: Irradiate at 85°C (or 140-280 W power) for 2–4 minutes .

-

Note: If using a domestic microwave, use "pulse" mode (10s ON, 10s OFF) for 2 minutes to prevent solvent superheating.

-

-

Work-up: Cool the reaction mixture to room temperature. A solid precipitate (Schiff base) will form immediately.

-

Purification: Pour the mixture into ice-cold water (10 mL). Filter the solid under vacuum.[2] Wash with cold ethanol (2 x 2 mL).

-

Drying: Dry in an oven at 60°C or under vacuum.

Method B: Mechanochemical "Grindstone" Synthesis (Solvent-Free)

Best for: Zero-waste metrics and educational demonstrations.

Principle: Mechanical energy (friction) provides the activation energy. The reaction occurs at the solid-solid interface or in a eutectic melt phase.

Protocol:

-

Weighing: Weigh 1.0 mmol of Isoniazid and 1.0 mmol of 3-Nitrobenzaldehyde.

-

Grinding: Place both solids in a clean agate mortar.

-

Activation: Add 2-3 drops of glacial acetic acid (acts as a liquid assisted grinding agent, LAG).

-

Reaction: Grind vigorously with a pestle for 5–10 minutes . The mixture will transition from a white powder to a yellow/orange paste, indicating Schiff base formation.

-

Work-up: Add 10 mL of cold water to the paste and triturate to remove unreacted starting materials.

-

Filtration: Filter the solid, wash with water, and dry.

Method C: Natural Acid Catalysis (Lemon Juice)

Best for: Replacing corrosive mineral/organic acids with renewable biocatalysts.

Principle: Citric acid and ascorbic acid present in lemon juice act as natural, biodegradable Brønsted acid catalysts.

Protocol:

-

Preparation: Extract fresh lemon juice and filter it through a cotton plug to remove pulp.

-

Mixing: Dissolve Isoniazid (1.0 mmol) and 3-Nitrobenzaldehyde (1.0 mmol) in 5 mL of aqueous ethanol (1:1 v/v).

-

Catalysis: Add 1.0 mL of filtered lemon juice.

-

Reaction: Stir at room temperature for 20–30 minutes . (Gentle warming to 50°C can reduce time to <10 mins).

-

Precipitation: The product precipitates out as a colored solid.

-

Isolation: Filter, wash with water, and recrystallize from ethanol if necessary.

Comparative Analysis & Workflow

The following diagram illustrates the decision matrix for selecting a synthesis method based on laboratory constraints and goals.

Figure 2: Experimental workflow selection guide.

Data Comparison Table

| Metric | Conventional Reflux | Microwave-Assisted | Grindstone (Mechanochemical) | Lemon Juice Catalysis |

| Reaction Time | 4–8 Hours | 2–4 Minutes | 5–10 Minutes | 20–30 Minutes |

| Yield | 70–80% | 95–98% | 92–96% | 85–92% |

| Solvent Usage | High (Ethanol) | Minimal | None/Trace | Aqueous Ethanol |

| Energy Input | High (Prolonged Heat) | Low (Targeted) | Low (Manual) | Low (Ambient) |

| Atom Economy | Moderate | High | Excellent | High |

Characterization & Quality Control

To validate the synthesis, the following physicochemical properties must be verified.

-

Melting Point:

-

Expected Range: 200–210°C (Note: Decomposition often occurs near melting point).

-

Protocol: Use a capillary melting point apparatus. Sharp melting behavior indicates high purity.

-

-

FTIR Spectroscopy (Key Bands):

-

C=O (Amide): 1650–1670 cm⁻¹ (Strong stretch).

-

C=N (Imine/Azomethine): 1600–1620 cm⁻¹ (Confirming Schiff base formation).

-

NO₂ (Nitro): ~1530 cm⁻¹ (Asymmetric) and ~1350 cm⁻¹ (Symmetric).

-

NH: 3200–3300 cm⁻¹.

-

-

Solubility:

-

Soluble in DMSO, DMF.

-

Sparingly soluble in Ethanol/Methanol (at room temp).

-

Insoluble in Water.

-

Expert Insights & Troubleshooting

-

Moisture Sensitivity: Schiff base formation is reversible. While isoniazid hydrazones are relatively stable, excess water in the microwave method can sometimes hydrolyze the product back to reactants. Ensure the reaction mixture is not too dilute.

-

Stoichiometry: Always use a 1:1 molar ratio. Excess aldehyde can be difficult to remove without recrystallization, whereas excess isoniazid is water-soluble and washes away easily.

-

Color Change: The reaction is visually self-indicating. The mixture will shift from white/colorless reactants to a yellow/orange solid product due to the conjugation of the nitro-aromatic system with the hydrazone.

References

-

Microwave-Assisted Synthesis of Isoniazid Derivatives

-

Natural Acid Catalysis

- Title: Lemon Juice as a Natural Catalyst for Synthesis of Schiff's Base: A Green Chemistry Approach.

- Source: International Journal of Advanced Engineering Research and Science (IJAERS).

-

Link:[Link]

-

Mechanochemical/Grindstone Methods

-

General Characterization of Isoniazid Hydrazones

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of transition metal complexes using N'-(3-nitrobenzylidene)isonicotinohydrazide ligand

Executive Summary

This application note details the protocol for synthesizing and characterizing transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) utilizing the Schiff base ligand N'-(3-nitrobenzylidene)isonicotinohydrazide (NNBIH) .

The NNBIH ligand is a derivative of Isoniazid (a first-line antitubercular drug). Complexation with transition metals is a critical strategy in medicinal chemistry to enhance lipophilicity, facilitate membrane permeation, and reduce bacterial resistance. This guide provides a robust, self-validating workflow for researchers in bioinorganic chemistry and drug discovery.

Reaction Mechanism & Coordination Strategy

The synthesis involves a two-stage process:

-

Condensation: Formation of the Schiff base ligand via the reaction of Isonicotinic acid hydrazide (INH) and 3-nitrobenzaldehyde.

-

Chelation: Coordination of the ligand to a metal center [M(II)].[1][2]

Coordination Mode: The NNBIH ligand typically acts as a bidentate chelator coordinating through:

This forms a stable five-membered chelate ring. Depending on the pH and metal salt, the ligand may coordinate in its neutral keto form or anionic enol form.

Figure 1: Schematic representation of the bidentate coordination mode of NNBIH to a transition metal center.

Experimental Protocols

Materials & Reagents

-

Precursors: Isonicotinic acid hydrazide (INH) (>99%), 3-Nitrobenzaldehyde (>98%).

-

Metal Salts: Chlorides, Acetates, or Nitrates of Cu(II), Ni(II), Co(II), Zn(II).

-

Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), DMF (for solubility testing).

-

Catalyst: Glacial Acetic Acid.

Protocol A: Synthesis of Ligand (NNBIH)

Objective: Isolate pure (E)-N'-(3-nitrobenzylidene)isonicotinohydrazide.

-

Dissolution: Dissolve 10 mmol (1.37 g) of Isonicotinic acid hydrazide in 20 mL of hot absolute ethanol.

-

Addition: Add 10 mmol (1.51 g) of 3-Nitrobenzaldehyde dropwise to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture under reflux (approx. 78°C) for 4–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

-

-

Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (typically yellow/off-white) will form.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) followed by diethyl ether to remove unreacted aldehyde.

-

Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

-

Expected Yield: 75–85%

-

Melting Point: ~215–217°C[4]

-

Protocol B: Synthesis of Metal Complexes

Objective: Synthesize [M(NNBIH)₂]X₂ or [M(NNBIH)Cl₂] complexes.

-

Ligand Solution: Dissolve 2 mmol of the synthesized NNBIH ligand in 25 mL of hot ethanol. (Note: If solubility is poor, use a 1:1 Ethanol/Methanol mix).

-

Metal Solution: Dissolve 1 mmol of the Metal(II) salt (e.g., CuCl₂·2H₂O) in 10 mL of ethanol.

-

Stoichiometry Note: A 1:2 (Metal:Ligand) ratio is recommended to favor octahedral geometry, though 1:1 complexes can form with bridging halides.

-

-

Reaction: Add the metal solution dropwise to the hot ligand solution under continuous stirring.

-

Reflux: Reflux the mixture for 3–5 hours .

-

Observation: A distinct color change indicates complexation (e.g., Green/Blue for Cu, Pink/Brown for Co).

-

-

Isolation: Cool to room temperature. Filter the colored precipitate.[5]

-

Washing: Wash thoroughly with hot water (to remove unreacted metal salts) followed by warm ethanol.

-

Drying: Dry at 50°C in an oven or under vacuum.

Workflow Visualization

Figure 2: Step-by-step synthesis workflow for NNBIH ligand and its metal complexes.

Characterization & Validation

To validate the integrity of the complex, compare the spectral data of the free ligand against the metal complex.

Data Interpretation Table

| Technique | Parameter | Free Ligand (NNBIH) | Metal Complex (M-NNBIH) | Interpretation |

| FT-IR | ν(C=N) Azomethine | ~1610–1620 cm⁻¹ | Shifted Lower (~1580–1600 cm⁻¹) | Indicates coordination via Nitrogen.[3][6] |

| FT-IR | ν(C=O) Amide | ~1670–1690 cm⁻¹ | Shifted Lower (~1640–1650 cm⁻¹) | Indicates coordination via Oxygen. |

| FT-IR | M-N / M-O | Absent | New bands at 400–550 cm⁻¹ | Confirms Metal-Ligand bond formation. |

| UV-Vis | λmax | ~270–300 nm (π→π*) | Red shift + d-d transitions | Ligand Field transitions (visible region). |

| Magnetic | μeff (B.M.) | Diamagnetic | Value depends on Metal | e.g., Cu(II) ~1.7–1.9 B.M. (Paramagnetic). |

Expert Tip:

-

Solubility Check: These complexes are often insoluble in water and ethanol but soluble in DMSO and DMF. Perform NMR and conductivity studies in DMSO-d6.

-

Molar Conductivity: Measure in DMSO (10⁻³ M).

-

Values < 20 S·cm²·mol⁻¹ indicate a non-electrolyte (Cl/NO₃ are inside the coordination sphere).

-

Values > 70 S·cm²·mol⁻¹ indicate an electrolyte (Counter ions outside the sphere).

-

Biological Context

The complexation of NNBIH with transition metals significantly alters its pharmacological profile.

-

Overtone Concept: According to Tweedy's Chelation Theory, coordination reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom.[7]

-

Result: Enhanced penetration through the lipid layer of bacterial membranes, often resulting in higher antimicrobial potency compared to the free ligand or metal salt alone.

References

-

Synthesis and Characterization of Ag(I)

-

Antimicrobial Activity of Isonicotinohydrazide Complexes

-

Crystal Structure Analysis

-

General Protocol for Hydrazone Complexes

Sources

- 1. file.sdiarticle3.com [file.sdiarticle3.com]

- 2. Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijcr.info [ijcr.info]

- 4. Preparation and Characterization of the Schiff Base Ligand (E)- N-(3-nitrobenzylidene) isonicotinohydrazide and its Silver (I) Complex [Ag(NNBIH)2]+ – Material Science Research India [materialsciencejournal.org]

- 5. sciensage.info [sciensage.info]

- 6. asianpubs.org [asianpubs.org]

- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 8. file.sdiarticle3.com [file.sdiarticle3.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalirjpac.com [journalirjpac.com]

Recrystallization solvents for N'-(3-nitrobenzylidene)isonicotinohydrazide purification

Application Note & Protocol

Topic: Strategic Solvent Selection and Optimized Protocol for the Recrystallization of N'-(3-nitrobenzylidene)isonicotinohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Hydrazone-Based Drug Discovery

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful recrystallization can yield highly pure crystalline material, which is essential for accurate characterization and further development. This guide provides a comprehensive framework for selecting an optimal recrystallization solvent for N'-(3-nitrobenzylidene)isonicotinohydrazide and presents a detailed, field-proven protocol for its purification.

Principles of Recrystallization: A Rational Approach to Solvent Selection

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4] This differential solubility is the driving force for the crystallization process upon cooling. For N'-(3-nitrobenzylidene)isonicotinohydrazide, several structural features must be considered to predict its solubility behavior:

-

Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: the pyridine nitrogen, the amide carbonyl (C=O) and N-H groups, and the nitro group (NO₂). These sites can participate in hydrogen bonding, suggesting that polar protic solvents (like alcohols) or polar aprotic solvents may be effective.

-

Aromatic Systems: The presence of two aromatic rings (pyridine and nitrophenyl) contributes to the molecule's rigidity and potential for π-π stacking interactions, influencing its solubility in various organic solvents.

-

The Hydrazone Linkage: The C=N-NH linkage is a key structural feature that is generally stable but can be susceptible to hydrolysis under certain conditions, particularly in the presence of water at elevated temperatures.[4]

A systematic solvent screening is therefore the most reliable method to identify the optimal conditions for recrystallization.

Solvent Screening and Selection Strategy

The initial step involves testing the solubility of the crude N'-(3-nitrobenzylidene)isonicotinohydrazide in a range of common laboratory solvents at both room temperature and their boiling points. The goal is to identify a solvent that provides the "sparingly soluble cold, very soluble hot" profile.

Table 1: Potential Recrystallization Solvents and Their Properties

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Safety Considerations |

| Ethanol | 78.4 | 24.5 | A polar protic solvent, often an excellent choice for recrystallizing hydrazone derivatives.[2][5] Flammable. |

| Methanol | 64.7 | 32.7 | Similar to ethanol but more polar and has a lower boiling point. Can sometimes form solvates.[6] Toxic and flammable. |

| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent, useful for compounds that are highly soluble or tend to form oils.[5] Flammable, toxic. |

| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent. Often used in combination with a non-polar co-solvent. Flammable. |

| Isopropanol | 82.6 | 19.9 | Less polar than ethanol, with a higher boiling point. Good alternative if solubility in ethanol is too high at room temperature. Flammable. |

| Ethanol/Water | Variable | Variable | A mixed-solvent system. Water is added as an "anti-solvent" to a hot ethanol solution to induce crystallization. The ratio must be carefully optimized. |

| Ethyl Acetate/Hexane | Variable | Variable | A common mixed-solvent system for adjusting polarity.[4] Hexane decreases the solubility of the polar hydrazone. Flammable, neurotoxic (hexane). |

Protocol 2.1: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of the crude compound into a small test tube.

-

Add the selected solvent dropwise (e.g., 0.5 mL increments) at room temperature, agitating after each addition. Note the solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point.[7]

-

Observe if the compound fully dissolves. An ideal solvent will dissolve the compound completely upon heating.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

-

Observe the formation of crystals. Abundant crystal formation upon cooling indicates a promising solvent.

-

Repeat this process for each potential solvent listed in Table 1 to identify the most suitable candidate for a larger-scale recrystallization. Ethanol is often a successful starting point for isonicotinohydrazide derivatives.[8][9]

Optimized Recrystallization Workflow and Protocol

Based on extensive experience with similar hydrazone compounds, Ethanol is frequently the solvent of choice.[5][10] The following protocol details the full recrystallization procedure using this solvent.

Recrystallization Workflow Diagram

Caption: Figure 1: General Recrystallization Workflow

Protocol 3.1: Bulk Recrystallization of N'-(3-nitrobenzylidene)isonicotinohydrazide

Materials:

-

Crude N'-(3-nitrobenzylidene)isonicotinohydrazide

-

Ethanol (Reagent Grade)

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Filter paper

-

Glass funnel (for hot filtration, if needed)

-

Fluted filter paper (for hot filtration, if needed)

-

Ice bath

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and, while stirring, gently heat the mixture on a hot plate. Continue to add small portions of hot ethanol until the solid just dissolves completely.[3] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.

-

Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, non-soluble by-products) remain in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-heated glass funnel resting on a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.

-

Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[4] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

-

Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[3]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]

-

Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold ethanol. Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the purified product.

-

Drying: Transfer the crystalline product to a watch glass or drying dish and dry it under vacuum to remove any residual solvent. The purity of the final product should be confirmed by characterization.

Purity Assessment and Characterization

The success of the recrystallization must be validated through analytical methods.

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the purification process.[8] A TLC plate should be spotted with the crude material, the purified material, and the filtrate (mother liquor). Successful purification is indicated by a single, clean spot for the recrystallized product, while the crude material may show multiple spots and the filtrate will contain spots corresponding to the impurities.

-

Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to literature values if available.

-

Spectroscopic Analysis: The structure and purity of the final compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to ensure the chemical identity of the compound has been maintained throughout the purification process.[1]

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Product Fails to Crystallize | Too much solvent was used; the solution is not saturated. | Re-heat the solution to evaporate some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site. Add a seed crystal of the pure compound if available. |

| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly. Consider switching to a lower-boiling point solvent or using a mixed-solvent system. |

| Low Recovery | Too much solvent was used. The product has significant solubility in cold solvent. Crystals were washed with room-temperature solvent. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath before filtering. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated for hot filtration. |

| Colored Impurities Remain | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can also adsorb the desired product, reducing yield. |

References

- Benchchem. Technical Support Center: Hydrazone Formation and Purification. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElHJGBMoJzSlyb72kxpDRtZtZqtHKm5sZwD9sjc7Df0fZLwfagEmWo4OmSbJfJbqTrKf4HySSVIS2FMjx8oaqXz_uK1IgGD1lNTjFSoWZtQqg3jnugD7M0aBYUrOoaoxoTsAnYxBjXr8QcVTSxhGHYs5um4tV0e3jwv06FoS8fR2rV5AYr1eX9jTjWUx9-jelAEhSNys958lA=]

- Benchchem. The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx4r_p98Q6oblcms7ZCMo4pfPljvQwmEkSW7bft6HlDnbPHVrRv3Mxy6LHtTyV23TBXXpT9eHqbqrw4zHrPuq13OhHoigVzDA5KlqDBXnBvCNScAqUgA5di1sWJPftrnLudruww8WSx4G8QFirjvo2Zkx1RiPEI_KWR-H0rFIbww-Q6c8XjBfc-h60aB2ndF9KJPk2_M4haJDRcgUm-hN-e7_Qqj0jhTJZUAuF1w6-asVRW0P1lDZGjek3y4V6rDdbtLlO970=]

- Edelmann, F. T. (2020). How to purify hydrazone? ResearchGate. [URL: https://www.

- Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [URL: https://www.mdpi.com/2673-4135/2/4/33]

- Bílik, V., et al. (Date not available). Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Chemicke Zvesti. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqICt7eUaeUXqvi72MIHQc_l15FkUlnLSp9EoN08MBDupH4Mmx3zIZA0TEGOpvCphZDsW65jCGKiwUtuVr9o2fdMcSN0BbKQYnMJs7riBhsanPVkJrpprk0yEfTwlzT1YIo-2QEgy95o_DO9dqnQ==]

- Scribd. (2011). Isonicotinic Acid Hydrazide Derivatives Synthesis. Scribd. [URL: https://www.scribd.

- Al-Amiery, A. A., et al. (2024). Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11434316/]

- Ruswanto, et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. SciSpace. [URL: https://typeset.io/papers/synthesis-and-molecular-docking-of-isonicotinohydrazide-2qj2h0z9yv]

- Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5386608/]

- Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

- CUNY Queensborough Community College. Purification by Recrystallization. CUNY. [URL: https://www.qcc.cuny.

- Abd-El-Maksoud, M. I., et al. (2022). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9744955/]

- Scribd. (Date not available). Recrystallization Lab Report. Scribd. [URL: https://www.scribd.

- Malhotra, M., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF (E)-N'-(SUBSTITUTED BENZYLIDENE)ISONICOTINOHYDRAZIDE DERIVATIVES AS POTENT ANTIMICROBIAL AND HYDROGEN PEROXIDE SCAVENGING AGENTS. Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/download/?file=File%2FAP_2016%2F3_2016%2F637-644.pdf]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. scribd.com [scribd.com]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for N'-(3-nitrobenzylidene)isonicotinohydrazide

Abstract & Introduction

This application note provides a definitive protocol for determining the Minimum Inhibitory Concentration (MIC) of N'-(3-nitrobenzylidene)isonicotinohydrazide , a Schiff base derivative of the first-line antitubercular drug Isoniazid (INH).

While Isoniazid is highly effective, the emergence of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of lipophilic derivatives. The condensation of Isoniazid with 3-nitrobenzaldehyde yields a hydrazone (Schiff base) with altered physicochemical properties—specifically increased lipophilicity (ClogP)—which may enhance cell wall penetration and modify the drug's activation kinetics.

Mechanism of Action

Like its parent compound, N'-(3-nitrobenzylidene)isonicotinohydrazide functions primarily as a prodrug. It requires activation (typically by the catalase-peroxidase enzyme KatG ) to form an isonicotinoyl radical. This radical forms an adduct with NAD+, which competitively inhibits InhA (enoyl-ACP reductase), a key enzyme in the Type II fatty acid synthase system (FAS-II). This inhibition blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.

Note on the Nitro Moiety: The 3-nitro group may also undergo reduction by bacterial nitroreductases (e.g., Ddn), potentially generating reactive nitrogen species (RNS) that contribute to intracellular toxicity, offering a secondary mechanism of action distinct from pure INH.

Experimental Design & Pre-Requisites

Compound Handling & Solubility

Hydrazone derivatives are prone to hydrolysis in acidic aqueous environments and possess low water solubility compared to INH.

-

Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent.[1] The compound is stable in 100% DMSO.

-

Stock Concentration: Prepare a 10 mg/mL or 10 mM stock solution.

-

Storage: Store stock aliquots at -20°C, protected from light (amber vials) to prevent photo-degradation of the imine bond.

Assay Selection

Two protocols are detailed below based on the target organism:

-

Protocol A (Primary): Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis or M. smegmatis. (Colorimetric/Fluorometric).

-

Protocol B (Secondary): Standard Broth Microdilution for non-fastidious bacteria (e.g., S. aureus, E. coli) per CLSI M07 standards.

Protocol A: Resazurin Microtiter Assay (REMA) for Mycobacteria

Standard: CLSI M24 / REMA optimization

This colorimetric assay is preferred for mycobacteria due to their slow growth and clumping nature, which makes optical density (turbidity) readings difficult.

Materials

-

Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.2% glycerol.

-

Reagent: Resazurin sodium salt powder (dissolved at 0.01% w/v in sterile water, filter sterilized).

-

Plates: Sterile 96-well flat-bottom microplates with lids.

-

Controls:

Workflow Visualization

Figure 1: REMA workflow for anti-tubercular susceptibility testing.

Step-by-Step Procedure

-

Plate Preparation:

-

Add 100 µL of Middlebrook 7H9 media to all wells of the 96-well plate.

-

Column 1 (Drug Stock): Add 100 µL of the test compound (diluted to 2x the highest desired testing concentration, e.g., 64 µg/mL).

-

Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL from Column 10.

-

Result: A 2-fold dilution series (e.g., 32 µg/mL to 0.06 µg/mL).

-

Controls: Leave Column 11 as Growth Control (Media + Bacteria + DMSO) and Column 12 as Sterility Control (Media only).

-

-

Inoculum Preparation:

-

Harvest mid-log phase M. tuberculosis (or surrogate M. smegmatis).

-

Adjust turbidity to McFarland 1.0 standard.

-

Dilute this suspension 1:20 (for M. tuberculosis) or 1:100 (for M. smegmatis) in 7H9 broth.

-

Critical: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells in Columns 1–11. Do not add bacteria to Column 12.

-

Final volume per well: 200 µL.

-

-

Incubation:

-

Seal plates with Parafilm or place in a humidified box to prevent evaporation.

-

Incubate at 37°C for 7 days (M. tuberculosis) or 24–48 hours (M. smegmatis).

-

-

Development:

-

Add 30 µL of 0.01% Resazurin solution to each well.

-

Re-incubate for 24 hours (M. tuberculosis) or 4–6 hours (M. smegmatis).

-

-

Readout:

-

Blue (Resazurin): No growth (Metabolically inactive).

-

Pink (Resorufin): Growth (Metabolically active reduction of dye).

-

MIC Definition: The lowest concentration well that remains blue .

-

Protocol B: Broth Microdilution for General Bacteria

Standard: CLSI M07-A10

Use this protocol if testing broad-spectrum activity against S. aureus, E. coli, or P. aeruginosa.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Direct colony suspension equivalent to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

Procedure Summary

-

Dilution: Prepare 2-fold serial dilutions of N'-(3-nitrobenzylidene)isonicotinohydrazide in CAMHB in a 96-well plate (Final volume 50 µL).

-

Inoculation: Dilute the 0.5 McFarland suspension 1:100, then add 50 µL to each well. Final bacterial density: ~5 x 10^5 CFU/mL.

-

Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

-

Readout: Determine MIC by visual inspection of turbidity (pellet formation).

-

Note: If the compound precipitates (common with Schiff bases at high concentrations), use Resazurin (as in Protocol A) to distinguish precipitation from bacterial growth.

-

Data Analysis & Interpretation

Determining the MIC

The MIC is the lowest concentration where no visible growth (or color change) is observed.

| Well Appearance | Interpretation |

| Blue / Clear | Inhibition. Concentration is ≥ MIC. |

| Pink / Turbid | Growth. Concentration is < MIC. |

| Purple / Hazy | Partial Inhibition. For Schiff bases, this "trailing" effect may indicate hydrolysis or solubility limits. Record as growth. |

Expected Values

Based on structure-activity relationship (SAR) data for 3-nitrobenzylidene derivatives:

-

Sensitive M. tuberculosis: Expected MIC range: 0.1 – 2.0 µg/mL .

-

Resistant M. tuberculosis (KatG mutants): MIC may be >10 µg/mL, though lipophilicity may improve activity against some efflux-mediated resistance.

-

Gram-Negative Bacteria (E. coli): MIC is typically high (>64 µg/mL) due to efflux pumps and the outer membrane barrier, unless the nitro group provides specific anaerobic activity.

References

-

Clinical and Laboratory Standards Institute (CLSI). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Third Edition. CLSI document M24.[4][5][6][7] Wayne, PA: Clinical and Laboratory Standards Institute; 2018.[8]

-

Palomino, J. C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy 46.8 (2002): 2720-2722.

-

Hearn, M. J., & Cynamon, M. H. "Design and synthesis of antituberculars: preparation and evaluation of isoniazid Schiff bases." Journal of Antimicrobial Chemotherapy 53.2 (2004): 185-191.

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07. Wayne, PA: Clinical and Laboratory Standards Institute; 2018.[8]

Sources

- 1. New Isoniazid Complexes, Promising Agents Against Mycobacterium tuberculosis [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. scribd.com [scribd.com]

- 6. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]

- 8. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

Application Note: Optimized TLC Conditions for 3-Nitrobenzylidene Isonicotinohydrazide

This Application Note is designed for researchers and quality control scientists involved in the synthesis and characterization of antitubercular agents.[1][2] It details the Thin Layer Chromatography (TLC) protocols for 3-nitrobenzylidene isonicotinohydrazide , a Schiff base derivative of Isoniazid.[1][2][3]

Introduction & Principle

3-nitrobenzylidene isonicotinohydrazide is synthesized via the condensation of Isoniazid (INH) and 3-nitrobenzaldehyde .[1] Monitoring this reaction requires a TLC system capable of resolving three distinct species with varying polarities:

-

Isoniazid (Starting Material 1): Highly polar, basic pyridine hydrazide.[1][2][3]

-

3-Nitrobenzaldehyde (Starting Material 2): Non-polar to moderately polar, aromatic aldehyde.[1][2][3]

-

Target Hydrazone (Product): Intermediate polarity, containing both the pyridine ring and the conjugated benzylidene system.[2][3]

The Chromatographic Challenge: The pyridine nitrogen and the amide-like hydrazone linkage can interact strongly with the acidic silanol groups of silica gel, often leading to "tailing" or "streaking."[2] This protocol utilizes a mobile phase optimized to suppress these secondary interactions while maintaining high resolution between the starting materials and the product.[1][2]

Materials & Reagents

| Component | Specification | Purpose |

| Stationary Phase | Silica Gel 60 F | Adsorbent phase with fluorescent indicator.[1][2][3] |

| Solvent A | Ethyl Acetate (HPLC Grade) | Primary carrier solvent.[1][2] |

| Solvent B | Methanol (HPLC Grade) | Polar modifier to elute the basic pyridine moiety.[1] |

| Solvent C | n-Hexane (or Petroleum Ether) | Non-polar modifier to adjust Rf of the aldehyde.[1] |

| Reference Stds | Pure Isoniazid, 3-Nitrobenzaldehyde | For co-spotting and Rf confirmation.[1][2][3] |

Optimized Mobile Phase Systems

Two systems are recommended based on the specific analytical need (Reaction Monitoring vs. Purity Check).[1][2]

System A: Reaction Monitoring (High Throughput)

Best for quick checks during synthesis to observe the disappearance of Isoniazid.[2]

-

Selectivity: Retains Isoniazid near the baseline (Rf < 0.[1]2) while moving the aldehyde (Rf > 0.[1][2]8) and product (Rf ~ 0.5–0.[1][2]6) significantly.

System B: High-Resolution Purity (Recommended)

Best for final product purity validation and publication-quality separation.[1][2][3]

-

Composition: Ethyl Acetate : n-Hexane : Methanol (7 : 2 : 1 v/v)[1][2][3]

-

Mechanism: The addition of hexane expands the resolution between the non-polar aldehyde and the moderately polar hydrazone.[1][2] The methanol content is sufficient to prevent the pyridine ring from sticking to the silica.[1][2]

Step-by-Step Protocol

Phase 1: Sample Preparation[3]

-

Dissolution: Dissolve ~1 mg of the crude reaction mixture in 1 mL of DMSO or Methanol .

-

References: Prepare separate solutions of Isoniazid (in MeOH) and 3-nitrobenzaldehyde (in EtOAc).

Phase 2: Spotting & Development[3]

-

Plate Activation: Pre-heat the TLC plate at 105°C for 30 minutes (optional but recommended for high humidity environments).

-

Spotting: Apply 2–5 µL of sample and references 1.5 cm from the bottom edge. Ensure spot diameter < 3 mm.

-

Chamber Saturation: Line the developing chamber with filter paper and equilibrate with the mobile phase for 15 minutes. Crucial for reproducible Rf values.

-

Elution: Develop until the solvent front reaches 1 cm from the top edge.[1]

Phase 3: Visualization & Detection[3]

| Method | Target | Observation |

| UV (254 nm) | Primary Detection | All aromatic species (Product, Aldehyde, INH) appear as dark quenching spots against a bright green background.[1][2][3] |

| 2,4-DNP Stain | Unreacted Aldehyde | 3-nitrobenzaldehyde appears as a yellow/orange spot .[1][2][3] The product is negative or slowly positive.[1] |

| Iodine Vapor | General Organics | All organic compounds turn brown/yellow .[1] Useful if UV lamp is unavailable.[1] |

| Dragendorff’s | Pyridine Moiety | Isoniazid and Product appear orange-red . |

Expected Results (System B)

| Compound | Approx.[1][5][6][7][8][9][10][11][12][13] Rf Value | Characteristics |

| Isoniazid | 0.10 – 0.20 | Stays near baseline due to high polarity and H-bonding. |

| 3-Nitrobenzylidene isonicotinohydrazide | 0.55 – 0.65 | Distinct spot, typically yellow (visible in daylight if concentrated).[1][2][3] |

| 3-Nitrobenzaldehyde | 0.80 – 0.90 | Migrates near solvent front; visible with 2,4-DNP.[1][2][3] |

Note: Rf values are temperature and humidity dependent.[1] Always co-spot with standards.

Troubleshooting & Optimization Logic

If separation is poor, follow this logic flow to adjust the conditions.

Figure 1: Decision matrix for optimizing mobile phase composition based on observed chromatographic behavior.

References

-

Methanol/Ethyl Acetate Systems for Hydrazones

-

TLC of Isoniazid Derivatives

-

General Visualization Techniques

Sources

- 1. N'-(4-nitrobenzylidene)isonicotinohydrazide | C13H10N4O3 | CID 6861519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential | MDPI [mdpi.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. mdpi.com [mdpi.com]

- 5. Spectrophotometric determination of isoniazid in presence of its hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N'-(1-{3-nitrophenyl}ethylidene)isonicotinohydrazide | C14H12N4O3 | CID 5396843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide | C14H13N3O3 | CID 9554777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A simplified method for detecting isoniazid compliance in patients receiving antituberculosis chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoniazid & 3-Nitrobenzaldehyde Condensation

Welcome to the technical support center for the synthesis of N'-((3-nitrophenyl)methylene)isonicotinohydrazide, the Schiff base product of the condensation reaction between isoniazid (INH) and 3-nitrobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction success, providing you with the expertise to troubleshoot and optimize your synthesis for maximum yield and purity.

Reaction Overview & Mechanism

The condensation of isoniazid, a primary hydrazide, with 3-nitrobenzaldehyde is a classic example of Schiff base (specifically, a hydrazone) formation. This reaction is crucial for the synthesis of a wide array of derivatives with significant therapeutic potential, including antitubercular, antibacterial, and anticancer activities.[1][2] The formation of the imine linkage by reacting the terminal amine of isoniazid protects the vulnerable hydrazine group from in-vivo metabolic deactivation, such as N-acetylation, which is a known mechanism of drug resistance.[1]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The terminal nitrogen atom of the isoniazid hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is then dehydrated, typically under mild acid catalysis, to eliminate a molecule of water and form the stable C=N double bond of the hydrazone product.[3]

Acid catalysis protonates the aldehyde's carbonyl oxygen, increasing the carbonyl carbon's electrophilicity and accelerating the initial nucleophilic attack.[3] It also facilitates the final dehydration step by converting the hydroxyl group of the carbinolamine into a better leaving group (water).

Reaction Mechanism Diagram

Caption: Fig. 1: Acid-Catalyzed Hydrazone Formation.

Baseline Experimental Protocol (Conventional Reflux)

This protocol provides a well-established starting point for your synthesis. Optimization will involve systematically adjusting the parameters outlined in the subsequent sections.

Materials:

-

Isoniazid (1.0 eq)

-

3-Nitrobenzaldehyde (1.0 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, 2-3 drops)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve isoniazid (1 equivalent) in a suitable volume of absolute ethanol with stirring.

-

To this solution, add an equimolar amount of 3-nitrobenzaldehyde, also dissolved in a minimal amount of absolute ethanol.[1]

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1][4][5]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Allow the reaction to proceed for 4-8 hours. Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete (indicated by the consumption of the limiting reagent via TLC), allow the mixture to cool to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the volume can be reduced, or the product can be precipitated by adding the mixture to ice-cold water.[6]

-

Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator over anhydrous CaCl2 or in a vacuum oven.[1]

General Experimental Workflow

Caption: Fig. 2: Standard Synthesis Workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the primary causes?

A1: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:

-

Ineffective Catalysis: The reaction is significantly slower without an acid catalyst.[7][8] Ensure you have added a catalytic amount of a suitable acid like glacial acetic acid. If the reaction still fails, consider a stronger acid catalyst like trifluoroacetic acid, but be mindful of potential side reactions.[7]

-

Improper Solvent Choice: The choice of solvent is critical. While ethanol is standard, its protic nature can sometimes hinder the reaction by solvating the reactants. For less reactive aldehydes, polar aprotic solvents like acetonitrile or dichloromethane (DCM) might improve kinetics.[9] However, for this specific reaction, ethanol generally provides a good balance of solubility and reactivity.[4][10]

-

Reaction Time/Temperature: Are you refluxing for a sufficient amount of time? Use TLC to monitor the reaction. If the starting material spots are still prominent after the recommended time, the reaction may need to be run longer. Ensure your heating mantle is reaching the correct temperature for reflux.

-

Water Contamination: The reaction produces water, and according to Le Châtelier's principle, excess water in the reaction medium can shift the equilibrium back towards the reactants. Use absolute or anhydrous ethanol to minimize initial water content.

-

Reactant Purity: Impurities in either isoniazid or 3-nitrobenzaldehyde can inhibit the reaction. 3-nitrobenzaldehyde is susceptible to oxidation to 3-nitrobenzoic acid. Confirm the purity of your starting materials via melting point or spectroscopy before starting.

Q2: The reaction works, but I get a messy TLC with multiple spots, making purification difficult. Why?

A2: A complex reaction mixture often points to side reactions or degradation.

-

Side Reactions: The primary side product is often the self-condensation product of the aldehyde or the formation of other intermediates. This is more common with prolonged heating or overly harsh acidic conditions.

-

Product Degradation: The imine (C=N) bond of the hydrazone product can be susceptible to hydrolysis, especially if excess water and acid are present during workup. Ensure your workup procedure is efficient and that the product is dried thoroughly.

-

Isomerization: Hydrazones can exist as E/Z isomers around the C=N bond and as amide E'/Z' conformers due to restricted rotation around the C(O)-N bond.[11][12] This can sometimes lead to multiple spots on a TLC plate or broadened signals in an NMR spectrum. Using a combination of solvents for your TLC mobile phase can often help resolve these spots.

Q3: My final product is colored (e.g., yellow, orange) but is supposed to be a different color. Is it impure?

A3: The product, N'-((3-nitrophenyl)methylene)isonicotinohydrazide, is typically a yellow or pale-yellow crystalline solid. A significant deviation from this (e.g., dark orange or brown) likely indicates impurities. The nitro group (-NO2) is a strong chromophore and can contribute to the color. However, dark coloration often arises from polymeric side products formed during the reaction, especially with excessive heating. Recrystallization from a suitable solvent like ethanol is the most effective method to purify the product and obtain the correct color and sharp melting point.

Q4: Can I run this reaction without a catalyst?

A4: While the reaction can proceed without an added acid catalyst, the rate is often impractically slow.[3] The condensation is significantly accelerated by even trace amounts of acid.[1][4] Some studies have explored catalyst-free conditions, but these often require higher temperatures or longer reaction times. For efficient and reliable synthesis, a catalyst is highly recommended.

Troubleshooting Decision Tree

Caption: Fig. 3: Decision Tree for Low Yield Issues.

Optimizing Reaction Parameters

To maximize yield and purity, consider the systematic optimization of the following variables.

| Parameter | Standard Condition | Optimization Strategy & Rationale |

| Catalyst | 2-3 drops Glacial Acetic Acid | Rationale: Provides necessary protonation to activate the aldehyde and facilitate dehydration.[1][4] Strategy: If the reaction is slow, screen other acid catalysts (e.g., a few drops of H2SO4, trifluoroacetic acid) or Lewis acids.[7][13] Be cautious, as stronger acids can promote side reactions. |

| Solvent | Absolute Ethanol | Rationale: Good solvent for both reactants and facilitates product precipitation upon cooling.[4][10] Strategy: Screen other solvents. Polar aprotic solvents (Acetonitrile, THF) may increase the rate for less reactive substrates by not solvating the nucleophile as strongly.[9] Non-polar solvents (Toluene, Benzene) with a Dean-Stark trap can be used to azeotropically remove water and drive the equilibrium forward. |

| Temperature | Reflux (~78 °C in Ethanol) | Rationale: Provides sufficient thermal energy to overcome the activation barrier. Strategy: For faster, cleaner reactions, consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes (e.g., 10-20 min at 85 °C) and often improves yields.[1][14] |

| Stoichiometry | 1:1 (Isoniazid:Aldehyde) | Rationale: The reaction proceeds in a 1:1 molar ratio. Strategy: Using a slight excess (1.05 - 1.1 eq) of the more stable or less expensive reactant can help drive the reaction to completion, but may complicate purification. This is generally not required for this specific condensation. |

| Reaction Time | 4-8 hours | Rationale: Allows the reaction to proceed to completion under standard reflux. Strategy: The optimal time should be determined empirically by monitoring the disappearance of the limiting reagent via TLC. Over-refluxing can lead to byproduct formation and decreased yield.[15] |

References

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available from: [Link]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. Available from: [Link]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega - ACS.org. Available from: [Link]

-

Optimization of solvents for the preparation of Schiff base of isoniazid. ResearchGate. Available from: [Link]

-

Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. SciSpace. Available from: [Link]

-

Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. PubMed. Available from: [Link]

-

One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate. Available from: [Link]

-

Optimization of the condensation reaction conditions (Scheme 1). ResearchGate. Available from: [Link]

- ABSTRACT The hydrazones; (E)-N'-(3-methoxybenzylidene)nicotinohydrazide (ANH) and (E). Unknown Source.

-

Synthesis route of Schiff bases derived from isoniazid. ResearchGate. Available from: [Link]

- SYNTHESIS AND CHARACTERIZATION OF (E)-Nн-(SUBSTITUTED BENZYLIDENE)ISONICOTINOHYDRAZIDE DERIVATIVES AS POTENT ANTIMICROBIAL AND. Unknown Source.

-

Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Semantic Scholar. Available from: [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available from: [Link]

-

Synthesis of the Schiff bases of isoniazid. Conditions (a): absolute... ResearchGate. Available from: [Link]

-

Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. AWS. Available from: [Link]

-

Volume 9, Issue 2, 2021. University Of Nigeria Nsukka. Available from: [Link]

-

Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. Available from: [Link]

-

Optimization of reaction condition for the synthesis Isoniazid‐ maleimide derivative (3a). ResearchGate. Available from: [Link]

- Assessing the Stability of Isoniazid(INH) and Phenol Hydrazide Synthons in Tuberculosis Drugs. Unknown Source.

-

Structure of the condensation products of 3-sulfanylpropionic acid hydrazide with aldehydes, ketones, and aldoses. ResearchGate. Available from: [Link]

-

Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available from: [Link]

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available from: [Link]

-

Synthesis, Spectroscopic, Molecular Modeling and Anti-Fungal Studies of Some Divalent Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone. Scientific Research Publishing. Available from: [Link]

-

Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. MDPI. Available from: [Link]

-

Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater. PMC. Available from: [Link]

-

The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis. PMC. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peerj.com [peerj.com]

- 4. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reflux Kinetics for N'-(3-nitrobenzylidene)isonicotinohydrazide

Status: Operational Ticket ID: CHEM-OPT-882 Subject: Optimization of Reflux Time & Conditions for Schiff Base Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are attempting to synthesize N'-(3-nitrobenzylidene)isonicotinohydrazide via a condensation reaction between Isoniazid (isonicotinic acid hydrazide) and 3-nitrobenzaldehyde .

While literature often cites static reflux times (e.g., 4 hours), reflux time is not a constant; it is a variable dependent on scale, solvent grade, and catalytic activity. This guide provides a dynamic optimization protocol to maximize yield and purity while minimizing thermal degradation.

Module 1: The Optimized Protocol (Gold Standard)

Do not rely on a fixed timer. Use this protocol which integrates Thin Layer Chromatography (TLC) monitoring to determine the precise endpoint for your specific setup.

Reagents & Setup

| Component | Specification | Role |

| Limiting Reagent | Isoniazid (1.0 eq) | Nucleophile (Hydrazide group) |

| Electrophile | 3-Nitrobenzaldehyde (1.0 - 1.1 eq) | Carbonyl source |

| Solvent | Absolute Ethanol (EtOH) | Medium (Promotes precipitation of product) |

| Catalyst | Glacial Acetic Acid (2-3 drops) | Protonates carbonyl oxygen to lower activation energy |

| Apparatus | Round-bottom flask, Reflux condenser | Maintains thermal equilibrium |

Step-by-Step Methodology

-

Dissolution: Dissolve Isoniazid (10 mmol) in absolute ethanol (20 mL). Mild heating (40°C) may be required.

-

Addition: Add 3-nitrobenzaldehyde (10 mmol) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Note: Without acid, the reaction may stall at the carbinolamine intermediate.

-

Reflux Initiation: Heat the mixture to a gentle rolling boil (~78°C).

-

The "Critical Window" (TLC Monitoring):

-

T=0: Spot starting materials.

-

T=2 hours: Check reaction progress.

-

Optimization Logic: Continue reflux until the Isoniazid spot (usually lower R_f due to polarity) disappears.

-

Standard completion time is typically 3 to 5 hours .[1]

-

-

Workup:

-

Cool slowly to room temperature (RT), then to 0-4°C in an ice bath.

-

The Schiff base product is generally less soluble in cold ethanol and will crystallize out.

-

Filter under vacuum. Wash with cold ethanol and diethyl ether.

-

Module 2: Visualization of Reaction Logic

Figure 1: Reaction Mechanism & Catalyst Role

Understanding the mechanism explains why reflux and acid are necessary. The acid activates the carbonyl, and the heat drives the dehydration step (entropy driven).

Caption: The acid catalyst (AcOH) lowers the activation energy for nucleophilic attack, while reflux temperature is critical for the elimination of water (Dehydration step) to form the stable imine bond.[2][3]

Figure 2: Optimization Workflow (Decision Tree)

Use this logic flow to determine when to stop your reflux.

Caption: Standard iterative loop for determining optimal reflux time. Avoiding "over-refluxing" prevents thermal degradation of the product.

Module 3: Troubleshooting (Q&A)

Q1: My product is forming a sticky oil/gum instead of a precipitate. What happened?

-

Diagnosis: This is usually due to "oiling out," often caused by impurities (unreacted aldehyde) or residual solvent.

-

The Fix:

-

Scratching: Use a glass rod to scratch the side of the flask while cooling; this provides nucleation sites.

-

Re-heating: Dissolve the oil in a minimum amount of hot ethanol and let it cool very slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities.

-

Q2: The yield is lower than expected (<60%). Should I reflux longer?

-

Analysis: Not necessarily. Schiff base formation is an equilibrium reaction (

). -

The Fix: Instead of extending time, shift the equilibrium .

-

Method A: Add a molecular sieve (3Å or 4Å) to the reaction flask to trap water.

-

Method B: If available, use a Dean-Stark trap (though difficult with Ethanol/Water azeotropes; switching to Toluene/Methanol mixtures may be required for this specific method, but molecular sieves are easier for this scale).

-

Q3: My product color is dark orange/brown. Literature says it should be yellow/off-white.

-

Diagnosis: Oxidation of the hydrazine moiety or thermal decomposition due to excessive reflux time.

-

The Fix: Recrystallize immediately. Dissolve in hot ethanol, add activated charcoal, filter while hot, and cool. This removes colored organic impurities.

Module 4: Frequently Asked Questions (FAQ)